

Ethyl 2-methyl-2-phenylpropanoate literature review

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Compound of Interest

Compound Name: Ethyl 2-methyl-2-phenylpropanoate

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An In-depth Technical Guide to **Ethyl 2-methyl-2-phenylpropanoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-methyl-2-phenylpropanoate**, a compound of interest in organic synthesis and with potential applications in medicinal chemistry. This document details its chemical properties, synthesis methodologies, and available data on its biological activities, presented in a format tailored for researchers and professionals in drug development.

Chemical and Physical Properties

Ethyl 2-methyl-2-phenylpropanoate is a clear, colorless to pale yellow liquid.^[1] It is a carboxylic acid ester with the molecular formula C₁₂H₁₆O₂.^{[2][3]}

Table 1: Physical and Chemical Properties

Property	Value	Reference
IUPAC Name	ethyl 2-methyl-2-phenylpropanoate	[3]
Synonyms	Ethyl Dimethylphenylacetate, 2-Methyl-2-phenyl-propionic acid ethyl ester	[1][3]
CAS Number	2901-13-5	[2][3]
Molecular Formula	C12H16O2	[2][3]
Molecular Weight	192.26 g/mol	[1][3]
Appearance	Clear Colourless to Pale Yellow Oil/Liquid	[1]
Purity	97%	[2]
Storage Temperature	2-8°C (Refrigerator) or Room Temperature	[1]

Spectroscopic Data

The structural confirmation of **Ethyl 2-methyl-2-phenylpropanoate** is typically achieved through various spectroscopic methods. While a comprehensive public database of its spectra is not readily available, data for structurally similar compounds can provide expected spectral characteristics.

Table 2: Spectroscopic Data (Expected Ranges and Available Data)

Technique	Data	Reference
^1H NMR	Data not explicitly found in search results. Expected signals would include those for the ethyl group (a quartet and a triplet), methyl groups (a singlet), and the phenyl group (multiplets).	
^{13}C NMR	Data not explicitly found in search results. Expected signals would include those for the carbonyl carbon, quaternary carbon, phenyl carbons, and the carbons of the ethyl and methyl groups.	[3]
IR Spectroscopy	Expected to show a strong absorption band for the C=O (ester) group around 1735 cm^{-1} .	
Mass Spectrometry (MS)	Molecular ion peak (M^+) expected at $m/z = 192$.	

Synthesis Methodologies

The synthesis of **Ethyl 2-methyl-2-phenylpropanoate** can be achieved through several synthetic routes. The most common methods are Fischer-Speier esterification and the alkylation of a phenylacetate derivative.

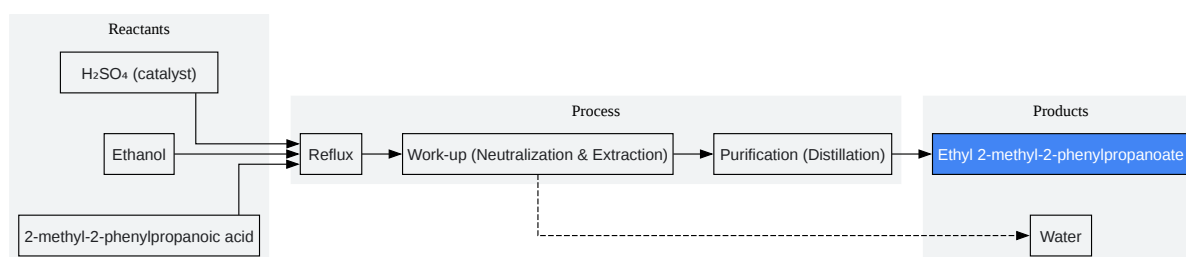
Fischer-Speier Esterification

This is a classic acid-catalyzed esterification of a carboxylic acid with an alcohol.[4]

Reaction: 2-methyl-2-phenylpropanoic acid + Ethanol \rightleftharpoons **Ethyl 2-methyl-2-phenylpropanoate** + Water

Experimental Protocol:

- **Reactant Mixture:** In a round-bottom flask, combine 2-methyl-2-phenylpropanoic acid and an excess of absolute ethanol.
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid generated in-situ from acetyl chloride.[1]
- **Reflux:** Heat the reaction mixture to a gentle reflux for several hours to allow the reaction to reach equilibrium. The progress can be monitored by thin-layer chromatography (TLC).[1]
- **Work-up:** After cooling, the excess ethanol is removed under reduced pressure. The remaining mixture is diluted with an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by distillation under reduced pressure.



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Fischer-Speier Esterification Workflow

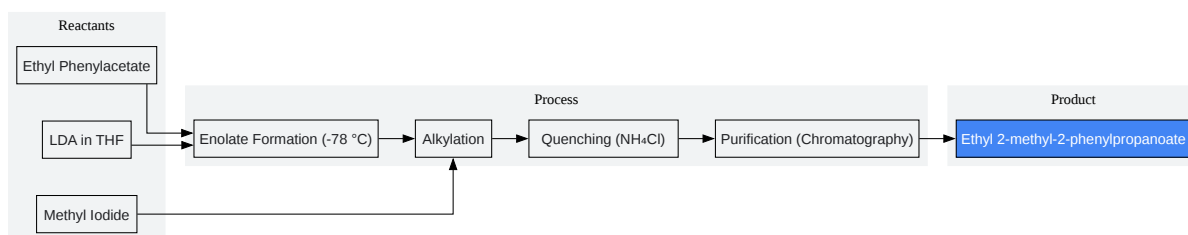
Alkylation of Ethyl Phenylacetate

This method involves the deprotonation of ethyl phenylacetate to form an enolate, followed by methylation.

Reaction: Ethyl phenylacetate + 2 CH₃I → **Ethyl 2-methyl-2-phenylpropanoate**

Experimental Protocol:

- **Enolate Formation:** Dissolve ethyl phenylacetate in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution in a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the enolate.
- **Alkylation:** While maintaining the low temperature, add methyl iodide (an excess of 2 equivalents) to the enolate solution. The reaction mixture is stirred for several hours and allowed to slowly warm to room temperature.
- **Quenching and Work-up:** The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed with brine.
- **Purification:** The organic layer is dried, and the solvent is removed. The resulting crude product is then purified by column chromatography or distillation.



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Alkylation of Ethyl Phenylacetate Workflow

Biological Activity and Applications in Drug Development

Ethyl 2-methyl-2-phenylpropanoate is primarily utilized as a compound in organic synthesis. [1] While direct studies on the biological activity of this specific ester are limited in publicly available literature, its structural motifs are present in molecules with known pharmacological properties.

Potential Anti-inflammatory and Analgesic Properties

A derivative of this core structure, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, has been synthesized and shown to possess in vitro COX-1, COX-2, and 5-LOX inhibitory potentials, as well as in vivo anti-inflammatory and antinociceptive activities. This suggests that the 2-methyl-2-phenylpropanoate moiety may serve as a valuable scaffold for the development of new anti-inflammatory and analgesic agents.

Role as a Synthetic Intermediate

Ethyl 2-methyl-2-phenylpropanoate and its methyl analog are used as intermediates in the synthesis of more complex pharmaceutical compounds. For instance, **methyl 2-methyl-2-phenylpropanoate** is a precursor in the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid, a compound with potential therapeutic applications.[5]

Inferred Activity from Related Compounds

Studies on structurally related compounds can offer insights into the potential biological profile of **Ethyl 2-methyl-2-phenylpropanoate**. For example, a comparative analysis of ethyl and methyl 3-(3,4-dihydroxyphenyl)propanoate suggests that the ethyl ester may have more potent anti-inflammatory properties than its methyl counterpart.[6] However, it is crucial to note that these are different molecules, and direct biological testing of **Ethyl 2-methyl-2-phenylpropanoate** is necessary to ascertain its specific activities.

Safety Information

Ethyl 2-methyl-2-phenylpropanoate is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.

Conclusion

Ethyl 2-methyl-2-phenylpropanoate is a versatile chemical intermediate with straightforward synthetic routes. While its direct biological activities are not extensively documented, its structural components are found in pharmacologically active molecules, suggesting its potential as a scaffold in drug discovery and development, particularly in the area of anti-inflammatory agents. Further research is warranted to fully elucidate its biological profile and potential therapeutic applications.

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